N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
Description
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a morpholine ring, and a pyridine carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5O2/c1-9-7-24(8-10(2)26-9)13-5-4-12(6-20-13)17(25)21-14-11(3)22-23-15(14)16(18)19/h4-6,9-10,16H,7-8H2,1-3H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMDHZNNWVARFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3=C(NN=C3C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions. The difluoromethyl group is introduced via radical trifluoromethylation, which involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone .
The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst. The final step involves coupling the pyrazole and morpholine rings with the pyridine carboxamide group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the development of more efficient catalysts for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
- N-[3-(chloromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
Uniqueness
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
